1-Allyl-4-furan-2-ylmethylene-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid methyl ester
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Overview
Description
4-(2-furanylmethylidene)-2-methyl-5-oxo-1-prop-2-enyl-3-pyrrolecarboxylic acid methyl ester is a heteroarene.
Scientific Research Applications
Synthesis and Structural Studies
This compound is synthesized via a palladium iodide catalyzed oxidative carbonylation process, which is effective in converting 3-yne-1,2-diol derivatives into furan-3-carboxylic esters under mild conditions (Gabriele et al., 2012).
The synthesis of unsymmetrical 2,5 diarylfuran-3-carboxylic acid methyl esters from related compounds has been described, showcasing the versatility in producing various furan derivatives (Reddy et al., 2002).
Chemical Properties and Reactions
A study on 2-(Acylmethylene)propanediol diacetates has shown they react with primary amines under palladium catalysis to yield trisubstituted pyrroles, demonstrating the reactivity of similar compounds in various chemical reactions (Friedrich et al., 2002).
Research into 4,5-Dihydro-3H-naphtho[1,8-bc]furans reveals how substituent effects influence the synthesis of furan derivatives, which is relevant for understanding the chemical behavior of similar compounds (Horaguchi et al., 1986).
Novel Applications in Synthesis
The synthesis of novel tri- and tetrasubstituted C18 furan fatty esters has been achieved, indicating the potential for creating diverse and complex furan-based molecules (Lie Ken Jie et al., 2003).
Investigations into the alkaline hydrolysis of carboxylic acid methyl esters related to furans provide insights into the chemical behavior and potential applications in synthetic chemistry (Feinstein et al., 1969).
properties
Molecular Formula |
C15H15NO4 |
---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
methyl (4Z)-4-(furan-2-ylmethylidene)-2-methyl-5-oxo-1-prop-2-enylpyrrole-3-carboxylate |
InChI |
InChI=1S/C15H15NO4/c1-4-7-16-10(2)13(15(18)19-3)12(14(16)17)9-11-6-5-8-20-11/h4-6,8-9H,1,7H2,2-3H3/b12-9- |
InChI Key |
VMENVCZAAQCXDC-XFXZXTDPSA-N |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC=CO2)/C(=O)N1CC=C)C(=O)OC |
SMILES |
CC1=C(C(=CC2=CC=CO2)C(=O)N1CC=C)C(=O)OC |
Canonical SMILES |
CC1=C(C(=CC2=CC=CO2)C(=O)N1CC=C)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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